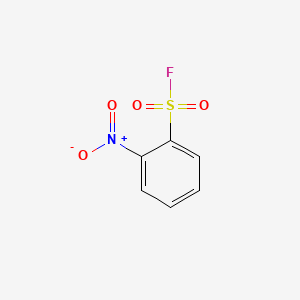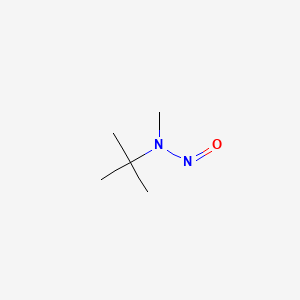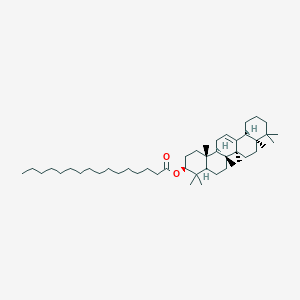
Fluoruro de 2-nitrobencenosulfonilo
Descripción general
Descripción
2-Nitrobenzenesulfonyl fluoride (2-NSF) is an organofluorine compound used in a variety of synthetic and biological processes. The compound is a white solid that is soluble in organic solvents, making it an ideal reagent for synthetic organic chemistry. In addition, 2-NSF has been used as a protease inhibitor in biochemical and physiological studies.
Aplicaciones Científicas De Investigación
Síntesis orgánica
El fluoruro de 2-nitrobencenosulfonilo es un reactivo valioso en la síntesis orgánica. Se utiliza para introducir el grupo fluoruro de sulfonilo en moléculas orgánicas, que puede servir como precursor para posteriores transformaciones químicas . Este compuesto es particularmente útil en la síntesis de moléculas complejas debido a su estabilidad y equilibrio de reactividad.
Biología química
En biología química, el this compound se ha utilizado como una sonda covalente. Se dirige a aminoácidos o proteínas específicos, lo que permite el estudio de procesos biológicos a nivel molecular . Esta interacción selectiva es crucial para comprender las funciones de las proteínas y diseñar nuevos ensayos biológicos.
Descubrimiento de fármacos
El perfil de reactividad único del compuesto lo convierte en un candidato para el desarrollo de inhibidores de proteasas. Estos inhibidores se pueden utilizar para tratar diversas enfermedades al inactivar enzimas clave involucradas en la progresión de la enfermedad . Por ejemplo, es estructuralmente similar a Pefabloc®, un conocido inhibidor de la serina proteasa.
Ciencia de los materiales
El this compound juega un papel en el desarrollo de nuevos materiales. Su incorporación en polímeros puede mejorar sus propiedades, haciéndolos adecuados para aplicaciones especializadas . Los investigadores están explorando su uso en la creación de materiales avanzados con características únicas.
Imagenología diagnóstica
El compuesto tiene aplicaciones potenciales en imagenología diagnóstica, particularmente en tomografía por emisión de positrones (PET). Se puede utilizar para crear biomarcadores marcados con 18F que ayudan en la detección y el seguimiento de enfermedades . Esta aplicación es significativa para las técnicas de diagnóstico no invasivas.
Agentes antibacterianos
Estudios recientes han demostrado que el this compound puede ser eficaz contra bacterias gramnegativas. El grupo fluoruro de sulfonilo reacciona con proteínas bacterianas, lo que lleva a su inactivación y la posterior muerte de las bacterias . Esto abre nuevas vías para el desarrollo de antibióticos.
Tecnología de baterías
En el campo del almacenamiento de energía, el this compound se ha investigado como aditivo de electrolito en baterías de litio-oxígeno. Ayuda a formar una interfaz de electrolito sólido estable en la superficie de litio, mejorando el rendimiento y la longevidad de la batería .
Química de la fluoración
El compuesto también es importante en la química de la fluoración, donde se utiliza para introducir átomos de flúor en moléculas orgánicas. Esto es crucial para la síntesis de muchos productos farmacéuticos y agroquímicos .
Mecanismo De Acción
Target of Action
The primary targets of 2-Nitrobenzenesulfonyl fluoride are proteins or nucleic acids . The compound is used as a connector for the assembly of small molecules linked with these targets .
Mode of Action
2-Nitrobenzenesulfonyl fluoride interacts with its targets by forming a sulfonyl fluoride motif . This motif is used as a connector for the assembly of small molecules with proteins or nucleic acids . This interaction results in changes to the structure and function of the target molecules .
Biochemical Pathways
It is known that the compound can affect the structure and function of proteins and nucleic acids , which are involved in numerous biochemical pathways. The downstream effects of these changes would depend on the specific proteins or nucleic acids targeted.
Result of Action
The result of the action of 2-Nitrobenzenesulfonyl fluoride is the modification of the structure and function of proteins or nucleic acids . This can have a variety of molecular and cellular effects, depending on the specific targets involved.
Análisis Bioquímico
Biochemical Properties
2-Nitrobenzenesulfonyl fluoride plays a significant role in biochemical reactions as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a covalent bond with the serine residue in the active site, thereby inhibiting their activity . This interaction is crucial for studying the mechanisms of enzyme action and for developing potential therapeutic agents.
Cellular Effects
The effects of 2-Nitrobenzenesulfonyl fluoride on various cell types and cellular processes are profound. It influences cell function by inhibiting serine proteases, which are involved in numerous cellular processes including digestion, immune response, and blood coagulation . The inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism.
Molecular Mechanism
At the molecular level, 2-Nitrobenzenesulfonyl fluoride exerts its effects by binding to the active site of serine proteases. This binding involves the formation of a covalent bond with the serine residue, leading to irreversible inhibition of the enzyme . This mechanism is essential for understanding how enzyme inhibitors can be used to regulate biochemical pathways and for designing drugs that target specific enzymes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Nitrobenzenesulfonyl fluoride change over time. The compound is relatively stable under ambient conditions but can degrade under extreme pH or temperature conditions . Long-term exposure to 2-Nitrobenzenesulfonyl fluoride in in vitro studies has shown sustained inhibition of target enzymes, which can lead to prolonged alterations in cellular function.
Dosage Effects in Animal Models
The effects of 2-Nitrobenzenesulfonyl fluoride vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity . At high doses, it can lead to adverse effects such as tissue damage and systemic toxicity. These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
2-Nitrobenzenesulfonyl fluoride is involved in metabolic pathways that include the inhibition of serine proteases. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels . Understanding these interactions is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 2-Nitrobenzenesulfonyl fluoride is transported and distributed through passive diffusion and active transport mechanisms . It can interact with transporters and binding proteins that facilitate its localization to specific cellular compartments. This distribution is important for its effectiveness as an enzyme inhibitor and for its potential therapeutic use.
Subcellular Localization
The subcellular localization of 2-Nitrobenzenesulfonyl fluoride is primarily in the cytoplasm, where it interacts with target enzymes . It may also be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is critical for its activity and function in inhibiting serine proteases and regulating biochemical pathways.
Propiedades
IUPAC Name |
2-nitrobenzenesulfonyl fluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQIQAVSSNKMBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50195819 | |
| Record name | 2-Nitrobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433-98-7 | |
| Record name | 2-Nitrobenzenesulfonyl fluoride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzenesulfonyl fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433987 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 433-98-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Nitrobenzenesulphonyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzenesulphonyl fluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.451 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROBENZENESULFONYL FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WX6R7FE9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-nitrobenzenesulfonyl fluoride in studying protein structure and function?
A1: 2-Nitrobenzenesulfonyl fluoride (NBSF) serves as a valuable tool in characterizing protein structure and function. Specifically, it acts as a modifying agent for certain amino acids within proteins. [] In a study focusing on BnSP-7, a myotoxic phospholipase A(2) homologue found in Bothrops neuwiedi pauloensis venom, NBSF was employed to modify Tyrosine (Tyr) residues. [] By observing the changes in the protein's activity after modification with NBSF, researchers can glean insights into the roles of specific tyrosine residues in the protein's function.
Q2: Are there alternative chemical modification reagents similar to 2-nitrobenzenesulfonyl fluoride?
A2: Yes, the study investigating BnSP-7 utilized other chemical modifiers alongside NBSF. For instance, 4-bromophenacyl bromide (BPB) was used to modify Histidine (His) residues, and acetic anhydride (AA) was used to modify Lysine (Lys) residues. [] These reagents, along with NBSF, allowed for a comprehensive analysis of how different amino acid residues contribute to the overall activity of BnSP-7. The choice of using a specific modifying reagent often depends on the target amino acid and the research question being addressed.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-Phenyl-3-[3-(1-phenylpropan-2-yl)oxadiazol-3-ium-5-yl]urea](/img/structure/B1215120.png)


![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane](/img/structure/B1215124.png)



![N-tert-butyl-2-[[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B1215134.png)
![N-[2-(cyclohexylamino)-1-(2-furanyl)-2-oxoethyl]-N-(2-furanylmethyl)-2-furancarboxamide](/img/structure/B1215135.png)
![6-ethyl-2,5-dimethyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1215136.png)
